molecular formula C22H20O5S3 B14189637 3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol CAS No. 923267-54-3

3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol

Cat. No.: B14189637
CAS No.: 923267-54-3
M. Wt: 460.6 g/mol
InChI Key: LTEMOLLNBATYPY-UHFFFAOYSA-N
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Description

3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol is an organic compound characterized by its complex structure, which includes multiple furan rings and thiol groups attached to a benzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol typically involves multi-step organic reactions. One common method starts with the preparation of the benzene core, followed by the introduction of furan rings and thiol groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the furan rings or the benzene core.

    Substitution: The furan rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Reduced forms of the furan rings or benzene core.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The furan rings may also interact with aromatic residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris{[(thiophen-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol: Similar structure but with thiophene rings instead of furan rings.

    3,4,5-Tris{[(pyridin-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol: Contains pyridine rings instead of furan rings.

Uniqueness

3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

923267-54-3

Molecular Formula

C22H20O5S3

Molecular Weight

460.6 g/mol

IUPAC Name

3,4,5-tris(furan-2-ylmethylsulfanyl)-6-methylbenzene-1,2-diol

InChI

InChI=1S/C22H20O5S3/c1-14-18(23)19(24)21(29-12-16-6-3-9-26-16)22(30-13-17-7-4-10-27-17)20(14)28-11-15-5-2-8-25-15/h2-10,23-24H,11-13H2,1H3

InChI Key

LTEMOLLNBATYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1SCC2=CC=CO2)SCC3=CC=CO3)SCC4=CC=CO4)O)O

Origin of Product

United States

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